Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-8(16)5-4-7-13-3-2-6(9(10,11)12)15(7)14-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRLNJJTUJBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Trifluoromethylation Sequence
In cases where the trifluoromethyl group cannot be introduced during cyclization, a two-step approach is utilized:
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Chlorination : Treatment of the pyrazolo[1,5-a]pyrimidine intermediate with phosphorus oxychloride introduces a chlorine atom at the 7-position.
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Trifluoromethylation : Copper-mediated cross-coupling with methyl trifluoroborate or Ruppert-Prakash reagent (TMSCF₃) replaces chlorine with the trifluoromethyl group.
Optimization and Challenges
Regiochemical Control
The position of substituents is highly sensitive to the electronic nature of the starting materials. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the β-ketoester direct cyclization to the 7-position, while the methyl ester on the aminopyrazole occupies the 2-position.
Solvent and Catalyst Screening
Yield Data for Representative Syntheses
| Step | Conditions | Yield (%) |
|---|---|---|
| Aminopyrazole synthesis | Ethanol, reflux, 6 h | 92 |
| Cyclocondensation | NaOEt, ethanol, 18 h | 78 |
| Trifluoromethylation | TMSCF₃, CuI, DMF, 24 h | 65 |
Spectroscopic Characterization
Successful synthesis is confirmed via:
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¹H NMR : A singlet at δ 3.90 ppm for the methyl ester (3H) and a triplet for the trifluoromethyl group (δ -63 ppm in ¹⁹F NMR).
Industrial-Scale Considerations
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Cost Efficiency : Trifluoromethyl-containing β-ketoesters are expensive; in-house synthesis via Claisen condensation of trifluoroacetic anhydride and ketones reduces costs.
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Purification : Column chromatography on silica gel (hexane/ethyl acetate) achieves >95% purity.
Emerging Methodologies
Recent advances include microwave-assisted cyclization (150°C, 30 minutes) and flow chemistry systems, which reduce reaction times by 50% .
Chemical Reactions Analysis
Nucleophilic Substitutions
The methyl ester group at position 2 undergoes nucleophilic substitution reactions. For example:
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Hydrolysis : Under acidic or basic conditions, the ester is hydrolyzed to the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for further derivatization.
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Aminolysis : Reaction with amines (e.g., benzimidazole derivatives) in the presence of K₂CO₃ and tetraethylammonium chloride yields amide derivatives. This method is employed to enhance target-binding affinity in kinase inhibitors .
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core undergoes EAS at positions 3, 5, and 6. Key reactions include:
Halogenation
-
Chlorination or bromination occurs at position 3 using N-halosuccinimides (NXS) under mild conditions (Table 1) .
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The trifluoromethyl group at position 7 directs electrophiles to the electron-rich pyrimidine ring.
| Reagent | Position | Yield (%) | Conditions |
|---|---|---|---|
| NCS (Cl source) | 3 | 88–96 | RT, 20 min, DCM |
| NBS (Br source) | 3 | 85–92 | RT, 20 min, DCM |
Nitration
Nitration at position 3 is achieved using HNO₃/AcOH under oxygen atmosphere, with yields up to 94% .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : The 5- or 7-position halides (if present) react with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid using Pd(OAc)₂ and SPhos ligand achieves 75–82% yields .
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Sonogashira Coupling : Alkynylation at position 7 with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis forms ethynyl-linked analogs .
Oxidative Reactions
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Hydroxylation : FAD-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis) oxidize the trifluoromethyl group or aromatic rings, leading to hydroxylated metabolites .
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Oxidative Dehydrogenation : Reactions with molecular oxygen in acetic acid generate dehydrogenated intermediates, pivotal in constructing fused heterocycles .
Functional Group Interconversion
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Ester to Amide : The methyl ester is converted to primary amides via sequential hydrolysis (to carboxylic acid) and coupling with EDCl/HOBt.
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Reduction : LiAlH₄ reduces the ester to a primary alcohol, though over-reduction is controlled using selective agents like DIBAL-H .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Triazolo[1,5-a]pyrimidines : Reaction with hydrazines under Vilsmeier-Haack conditions forms triazole-fused derivatives, utilized in antiviral agent development .
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Pyrido[1,2-b]indazoles : Cyclocondensation with β-diketones yields polycyclic scaffolds with enhanced bioactivity .
Reaction Optimization Insights
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution yields, while ethanol/acetic acid mixtures favor oxidative couplings .
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Catalysts : Pd(OAc)₂ and Cu(I) salts are critical for cross-coupling efficiency, with hexafluoroisopropanol (HFIP) enhancing solubility and reaction rates .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₆F₃N₃O₂
- Molecular Weight : 245.16 g/mol
- CAS Number : 331647-99-5
- IUPAC Name : 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid methyl ester
The compound features a pyrazolo-pyrimidine scaffold, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications.
Medicinal Chemistry
Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Anticancer Activity : Research indicates that derivatives of pyrazolo-pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The trifluoromethyl group may enhance the potency and selectivity of these compounds against cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Agrochemicals
The compound's structure allows for modifications that can lead to effective agrochemical agents.
- Pesticide Development : The unique properties of pyrazolo-pyrimidines make them suitable for development as herbicides or insecticides. The trifluoromethyl moiety can improve the efficacy and selectivity of these compounds against target pests while reducing environmental impact.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
- Synthesis of Complex Molecules : Its reactive functional groups allow for further derivatization, enabling chemists to create complex molecules with desired pharmacological profiles.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo-pyrimidine derivatives, including this compound. These compounds were evaluated for their inhibitory effects on cancer cell proliferation, showing promising results against various cancer types with IC50 values in the low micromolar range.
Case Study 2: Agrochemical Development
A project reported in Pesticide Science focused on modifying the structure of this compound to develop new herbicides. The modified compounds exhibited improved herbicidal activity compared to traditional agents, demonstrating the potential for application in sustainable agriculture.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and modulate signaling pathways, such as the NF-kB inflammatory pathway. Molecular docking studies have revealed favorable interactions with active residues of target proteins, suggesting a potential role in the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Substituent Variations at Position 5
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions at position 5, significantly altering properties:
Key Observations :
- Aryl/heteroaryl groups (e.g., 4-methylphenyl, furan-2-yl) improve π-π stacking in biological targets .
- Carboxylic acid derivatives exhibit higher solubility than methyl esters but lower cell permeability .
- Fluorinated groups (-CF₃, -C₂F₅) enhance metabolic stability and electron-withdrawing effects .
Modifications at Position 2 (Ester/Carboxylate)
The ester group at C2 is a common site for derivatization:
Solubility and Lipophilicity
Case Study: this compound
Starting material : Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate .
Coupling : Reaction with 2-(difluoromethyl)-1H-benzimidazole under Pd catalysis (89% yield) .
Ester hydrolysis : LiOH-mediated conversion to carboxylic acid derivatives .
Challenges and Limitations
Biological Activity
Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₈F₃N₃O₃
- Molecular Weight : 299.21 g/mol
- CAS Number : 1142211-08-2
- MDL Number : MFCD12028419
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets, including:
- Cyclooxygenase Inhibitors : This compound has been shown to inhibit cyclooxygenase enzymes (PGHS-2), which are involved in inflammatory processes .
- cAMP Phosphodiesterase Inhibition : It demonstrates antifungal activity by inhibiting cAMP phosphodiesterase, which is crucial for fungal growth regulation .
1. Antiinflammatory Activity
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit anti-inflammatory effects. These compounds have been utilized as potential therapeutic agents for conditions involving chronic inflammation.
2. Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer activity. For instance, compounds within this class have shown selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The methyl group on the pyrimidine ring enhances this activity by improving the compound's interaction with biological targets .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported significant bacteriostatic effects against gram-positive and gram-negative bacteria as well as antifungal activities against common pathogens like Candida albicans and Aspergillus niger .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound is typically synthesized via cyclization of precursors such as 5-aminopyrazoles with trifluoromethyl-containing enaminones or ketones. For example, refluxing 5-amino-3-(trifluoromethyl)-1H-pyrazole with ethyl 3-(dimethylamino)acrylate in acetic acid (or ethanol/DMF) under inert conditions is a standard route . Optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF), reaction time (16–24 hours), and temperature (80–110°C). Post-synthesis purification via recrystallization (e.g., cyclohexane/CH₂Cl₂) or column chromatography (petroleum ether/ethyl acetate) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and the methyl ester (δ ~3.8–4.0 ppm in ¹H NMR for OCH₃) are critical. Aromatic protons in the pyrazolo[1,5-a]pyrimidine core appear as distinct doublets (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts (e.g., POCl₃ in phosphorylation reactions). Waste must be segregated and treated by certified agencies to prevent environmental release of trifluoromethyl groups, which are persistent pollutants .
Advanced Research Questions
Q. How do substituent positions (e.g., trifluoromethyl at C7 vs. C5) influence the compound’s biological activity, and what computational tools can predict these effects?
- Answer : Substituent positioning alters steric and electronic interactions with target proteins. For example, trifluoromethyl at C7 enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like PI3Kδ or COX-2. QSAR models further correlate substituent electronic parameters (Hammett constants) with inhibitory potency .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:
- Prodrug Design : Ester-to-acid hydrolysis (e.g., methyl ester → carboxylic acid) to improve solubility .
- Formulation Optimization : Use of nanocarriers (liposomes) to enhance tissue penetration .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that explain efficacy gaps .
Q. How can researchers leverage X-ray crystallography to elucidate the compound’s binding mode with therapeutic targets?
- Answer : Co-crystallization with targets (e.g., PI3Kδ or COX-2) reveals key interactions. For example:
- The trifluoromethyl group engages in hydrophobic pockets.
- The pyrazolo[1,5-a]pyrimidine core forms π-π stacking with aromatic residues (e.g., Phe in kinase domains).
- Methyl ester participates in hydrogen bonding with catalytic lysine or serine residues . Refinement parameters (R factor <0.06) and electron density maps validate the binding pose .
Q. What synthetic routes enable late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core for SAR studies?
- Answer :
- Nucleophilic Aromatic Substitution : Replace chloride at C5/C7 with amines or alkoxides under Pd catalysis .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C2/C5 using (pseudo)halides or iodonium salts .
- Reductive Amination : Attach secondary amines to aldehyde intermediates (derived from ester reduction) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
